molecular formula C22H25FN4S B13425974 5-(4-Fluorophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amine

5-(4-Fluorophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amine

Cat. No.: B13425974
M. Wt: 396.5 g/mol
InChI Key: VCCWPXGLOQOZNJ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amine is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a pyridinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: This step might involve a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated thiazole intermediate.

    Attachment of the Pyridinyl Group: This could be done through a nucleophilic substitution reaction.

    Incorporation of the Methylamino Cyclohexyl Group: This step might involve reductive amination or other suitable amination techniques.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the amine or thiazole moieties.

    Reduction: Reduction reactions could be used to modify the pyridinyl or cyclohexyl groups.

    Substitution: Various substitution reactions might be employed to introduce or modify functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.

Medicine

In medicinal chemistry, the compound might be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amine
  • 5-(4-Bromophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amine

Uniqueness

The presence of the fluorophenyl group might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence the compound’s biological activity and pharmacokinetic profile.

Properties

Molecular Formula

C22H25FN4S

Molecular Weight

396.5 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-[6-[[4-(methylamino)cyclohexyl]methyl]pyridin-2-yl]-1,3-thiazol-2-amine

InChI

InChI=1S/C22H25FN4S/c1-24-18-11-5-15(6-12-18)13-19-3-2-4-21(26-19)27-22-25-14-20(28-22)16-7-9-17(23)10-8-16/h2-4,7-10,14-15,18,24H,5-6,11-13H2,1H3,(H,25,26,27)

InChI Key

VCCWPXGLOQOZNJ-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC(CC1)CC2=NC(=CC=C2)NC3=NC=C(S3)C4=CC=C(C=C4)F

Origin of Product

United States

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